(3-Methyl-2-furyl)methyl valerate
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Overview
Description
(3-Methyl-2-furyl)methyl valerate: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24294 g/mol . . This compound is characterized by its ester functional group, which is derived from valeric acid and a furan ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2-furyl)methyl valerate typically involves the esterification of valeric acid with (3-Methyl-2-furyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and yield of the esterification process. The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-2-furyl)methyl valerate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry: (3-Methyl-2-furyl)methyl valerate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and flavoring agents .
Biology and Medicine: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its pleasant aroma makes it a valuable component in the production of perfumes and food additives .
Mechanism of Action
The mechanism of action of (3-Methyl-2-furyl)methyl valerate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- (2-Furyl)methyl valerate
- (3-Methyl-2-furyl)ethyl valerate
- (3-Methyl-2-furyl)methyl butyrate
Comparison: Compared to these similar compounds, (3-Methyl-2-furyl)methyl valerate is unique due to its specific ester linkage and the presence of a methyl group on the furan ring.
Properties
CAS No. |
94135-95-2 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(3-methylfuran-2-yl)methyl pentanoate |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-11(12)14-8-10-9(2)6-7-13-10/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
VYDQCRQZKDOHND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC1=C(C=CO1)C |
Origin of Product |
United States |
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